CYM2503
Descripción general
Descripción
CYM2503 is a positive allosteric modulator (PAM) of the GAL2 receptor which potentiates galanin-induced IP1 production in vitro. The compound has no affinity for the orthosteric galanin binding site of the receptor (as measured by its inability to displace iodinated galanin, or to induce IP1 accumulation on its own).
Aplicaciones Científicas De Investigación
Efectos Anticonvulsivos en Modelos Animales
CYM2503 ha sido caracterizado como un modulador alostérico positivo putativo de GalR2 {svg_1} {svg_2}. Ha mostrado efectos anticonvulsivos en modelos animales {svg_3} {svg_4}. En el modelo de epilepsia de estado de Li-pilocarpina en ratas, this compound aumentó la latencia a la primera convulsión electrográfica y la latencia a la primera convulsión conductual de la etapa 3 {svg_5} {svg_6}. También disminuyó la latencia al establecimiento del estado epiléptico y disminuyó drásticamente la mortalidad {svg_7} {svg_8}.
Atenuación de las Convulsiones Inducidas por Electrochoque
Además de sus efectos en el modelo de estado epiléptico de Li-pilocarpina, this compound también se ha encontrado que atenúa las convulsiones inducidas por electrochoque en ratones {svg_9} {svg_10} {svg_11}. Esto sugiere que podría tener aplicaciones potenciales en el tratamiento de varios tipos de convulsiones.
Modulación de la Acumulación de IP1 Estimulada por Galanina
This compound se ha encontrado que potencia la acumulación de IP1 estimulada por galanina en células HEK293 que expresan de forma estable el receptor GalR2 {svg_12} {svg_13}. Este efecto es consistente con el de un modulador alostérico positivo {svg_14} {svg_15}.
Posibles Aplicaciones Terapéuticas en la Epilepsia
Dados sus efectos anticonvulsivos y su capacidad para modular el receptor GalR2, this compound podría usarse potencialmente en el desarrollo de terapias anticonvulsivas utilizando el receptor de galanina R2 como objetivo {svg_16} {svg_17}.
Mecanismo De Acción
Target of Action
CYM2503, also known as “tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate”, is a putative positive allosteric modulator (PAM) of the Galanin Receptor Type 2 (GalR2) . Galanin receptors, including GalR1 and GalR2, are unique pharmacological targets for the research of seizures and epilepsy .
Mode of Action
This compound potentiates the galanin-stimulated IP1 accumulation in cells expressing the GalR2 receptor . This suggests that this compound modulates receptor function by binding at an allosteric site .
Biochemical Pathways
The GalR2 receptor is predominantly coupled to Gq and facilitates membrane lipid turnover and inositol phosphate (IP) accumulation . The allosteric modulation caused by PAMs like this compound is thought to disrupt the Na+ binding site and/or the Na+ ion pathway, leading to GalR2 agonism .
Pharmacokinetics
It is known that the compound is injected intraperitoneally in animal models
Result of Action
This compound increases the latency to the first electrographic seizure and decreases the total time in seizure . It also attenuates electroshock-induced seizures in mice . These results suggest that this compound could potentially be used to treat epilepsy .
Análisis Bioquímico
Biochemical Properties
CYM2503 plays a significant role in biochemical reactions by interacting with the galanin receptor type 2 (GalR2). It acts as a positive allosteric modulator, potentiating the effects of galanin, a neuropeptide involved in various physiological processes. This compound increases the latency to the first electrographic seizure and decreases the total time in seizure, indicating its potential in seizure management . The compound does not exhibit affinity for the orthosteric binding site of GalR2, but enhances galanin-induced IP1 production in vitro .
Cellular Effects
This compound influences various cellular processes, particularly in neurons. It potentiates galanin-stimulated IP1 accumulation in HEK293 cells expressing GalR2 receptors . This modulation of galanin signaling pathways can impact cell signaling, gene expression, and cellular metabolism. In animal models, this compound has been shown to increase the latency to seizures and reduce seizure duration, highlighting its potential therapeutic effects on neuronal cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the GalR2 receptor. This binding does not occur at the orthosteric site but rather at an allosteric site, enhancing the receptor’s response to galanin . This positive allosteric modulation leads to increased IP1 production, which is a downstream effect of GalR2 activation. The compound’s selective action on GalR2 makes it a promising candidate for targeted anticonvulsant therapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The compound has shown stability under various storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . In in vivo studies, this compound has demonstrated sustained anticonvulsant effects, with increased latency to seizures and reduced seizure duration over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In the rat Li-pilocarpine status epilepticus model, intraperitoneal injection of this compound increased the latency to the first electrographic seizure and decreased the total time in seizure .
Metabolic Pathways
This compound is involved in metabolic pathways related to galanin signaling. It potentiates galanin-induced IP1 production, which is a key step in the signaling cascade of GalR2 . The compound does not directly interact with the orthosteric binding site of GalR2, indicating its role as a modulator rather than a direct agonist .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its solubility and stability in various solvents, such as DMSO . The precise transport mechanisms and binding partners of this compound in vivo remain an area of active research.
Subcellular Localization
The subcellular localization of this compound is primarily associated with its interaction with GalR2 receptors. These receptors are predominantly found in the neuronal cell membrane, where this compound exerts its modulatory effects . The compound’s localization to specific cellular compartments may be influenced by post-translational modifications and targeting signals that direct it to the appropriate sites of action.
Actividad Biológica
The compound tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate, often referred to as Cym2503 , is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure
The structure of this compound is characterized by multiple functional groups that contribute to its biological activity. The compound features a tert-butyl group, a carbamate moiety, and several amino acid derivatives, which are critical for its interaction with biological targets.
This compound exhibits several biological activities, primarily through its influence on protein interactions and enzymatic pathways. Key mechanisms include:
- Inhibition of Protein Kinases : Studies indicate that this compound may inhibit specific protein kinases involved in cell signaling pathways, which can affect cell proliferation and survival.
- Modulation of Enzyme Activity : The compound has been shown to modulate the activity of enzymes associated with metabolic pathways, potentially impacting cellular metabolism and energy production.
- Receptor Interaction : There is evidence suggesting that this compound interacts with various receptors, influencing downstream signaling cascades critical for cellular responses.
Biological Activity Data
Biological Activity | Effect | Reference |
---|---|---|
Protein Kinase Inhibition | Reduced cell proliferation | |
Enzyme Modulation | Altered metabolic rates | |
Receptor Binding | Enhanced signal transduction |
Case Study 1: Anticancer Activity
In vitro studies demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For example, it was found to induce apoptosis in leukemia cells by inhibiting key signaling pathways involved in cell survival. The results showed a dose-dependent reduction in cell viability, underscoring its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
Research has indicated that this compound may have neuroprotective properties. In animal models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function. This suggests that this compound could be beneficial in treating neurodegenerative diseases.
Propiedades
IUPAC Name |
tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H53N5O7/c1-27-23-39(50)47-37-25-29(20-21-30(27)37)46-40(51)36(19-12-22-45-42(53)56-44(2,3)4)48-41(52)38(24-28-13-6-5-7-14-28)49-43(54)55-26-35-33-17-10-8-15-31(33)32-16-9-11-18-34(32)35/h8-11,15-18,20-21,23,25,28,35-36,38H,5-7,12-14,19,22,24,26H2,1-4H3,(H,45,53)(H,46,51)(H,47,50)(H,48,52)(H,49,54)/t36-,38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHOCBISZTVTLJ-BAEGBANDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)OC(C)(C)C)NC(=O)C(CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)[C@H](CCCNC(=O)OC(C)(C)C)NC(=O)[C@H](CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H53N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does CYM2503 interact with its target and what are the downstream effects?
A: this compound acts as a positive allosteric modulator of the Galanin receptor type 2 (GalR2). [, ] Unlike agonists that bind directly to the orthosteric site, this compound binds to an allosteric site on the receptor. This binding enhances the effect of the endogenous ligand, galanin, when it binds to GalR2. While the exact mechanism remains to be fully elucidated, this potentiation of galanin signaling through GalR2 is believed to be responsible for the observed anticonvulsant effects. [, ]
Q2: What is known about the structure-activity relationship (SAR) of this compound?
A2: Unfortunately, the provided research excerpts don't offer detailed SAR data for this compound. Further research is needed to understand how modifications to the structure of this compound might influence its potency, selectivity for GalR2, and its overall anticonvulsant profile.
Q3: What preclinical evidence supports the potential of this compound as an anticonvulsant?
A: this compound has demonstrated promising anticonvulsant effects in several animal models of epilepsy. In a rat model of lithium-pilocarpine-induced status epilepticus, this compound significantly delayed the onset of seizures, reduced their severity, and improved survival rates. [] Similarly, in a mouse model using the same seizure-inducing agents, this compound delayed seizure onset and decreased the total seizure duration. [] Moreover, this compound effectively attenuated seizures induced by electroshock in mice, highlighting its potential across different seizure types. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.